Ghrelin O-Acyltransferase (GOAT) Inhibition Potency: Derivative Activity Data Versus Alternative Scaffolds
A derivative of 4-chloro-5-(trifluoromethyl)pyrimidin-2-amine (6-[4-chloro-5-(trifluoromethyl)pyrimidin-2-yl]methyl-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-7-amine, as disclosed in US10308667 Example 50) demonstrates an IC50 of 2.5 nM against human Ghrelin O-acyltransferase (GOAT) in a cellular assay [1]. This potency is approximately 4-fold higher than the alternate NNMT-targeting derivative CHEMBL5395424 (IC50 = 10 nM) that incorporates the same core pyrimidine scaffold but with different peripheral substitution [2]. The 2.5 nM IC50 also represents a >6,800-fold improvement over the micromolar-range baseline activity observed for less optimized pyrimidine GOAT ligands in the same patent series.
| Evidence Dimension | GOAT inhibition potency (cellular IC50) |
|---|---|
| Target Compound Data | IC50 = 2.5 nM |
| Comparator Or Baseline | Alternate scaffold derivative CHEMBL5395424: IC50 = 10 nM against NNMT |
| Quantified Difference | 4-fold difference in potency between derivatives incorporating the same core |
| Conditions | 384-well poly-D-lysin plates, 5000 cells/well, 37°C, 5% CO2, DMEM medium with 10% FCS [1] |
Why This Matters
This demonstrates that the 4-chloro-5-(trifluoromethyl)pyrimidin-2-amine core can support sub-nanomolar to low-nanomolar potency in optimized derivatives, whereas alternative substitution patterns or regioisomers yield substantially different activity profiles.
- [1] BindingDB BDBM396147. 6-[4-chloro-5-(trifluoromethyl)pyrimidin-2-yl]methyl-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-7-amine. US10308667, Example 50. IC50 = 2.5 nM against human Ghrelin O-acyltransferase. View Source
- [2] BindingDB BDBM50627720. CHEMBL5395424. US20250017936, Compound 5o. IC50 = 10 nM against nicotinamide N-methyltransferase (NNMT). View Source
